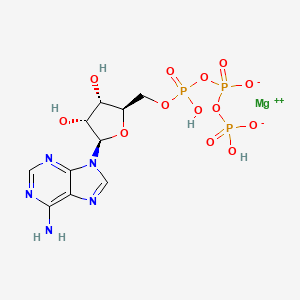

Magnesium ATP

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1476-84-2 |

|---|---|

Molekularformel |

C10H16MgN5O13P3 |

Molekulargewicht |

531.49 g/mol |

IUPAC-Name |

magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |

InChI-Schlüssel |

KLHMIKHPGKEVJX-MCDZGGTQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] |

Andere CAS-Nummern |

1476-84-2 |

Piktogramme |

Irritant |

Synonyme |

Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Structure of the Magnesium-ATP Complex in Solution: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, participating in countless metabolic and signaling processes. In the cellular environment, ATP predominantly exists as a complex with a magnesium ion (Mg²⁺).[1] This Mg-ATP complex, not free ATP, is the biologically active form recognized by the vast majority of enzymes, including kinases, ATPases, and polymerases.[1][2] The coordination of magnesium is critical for stabilizing the polyphosphate chain, modulating the electrostatic profile of the nucleotide, and ensuring the correct conformation for enzymatic activity.[3] Understanding the precise structure and dynamics of the Mg-ATP complex in an aqueous solution is therefore fundamental to comprehending its role in biochemistry and for the rational design of drugs that target ATP-dependent enzymes. This guide provides an in-depth analysis of the solution structure of Mg-ATP, presenting key quantitative data, detailing the experimental protocols used for its characterization, and visualizing the complex's structural equilibria and its role in cellular signaling.

The Coordination Chemistry of Mg-ATP in Solution

In an aqueous environment, the interaction between the Mg²⁺ ion and the ATP⁴⁻ molecule is dynamic, resulting in several coordination geometries that exist in equilibrium. The magnesium ion, typically hexacoordinated, binds to the oxygen atoms of the phosphate (B84403) groups of ATP and to water molecules. The predominant forms are distinguished by whether the magnesium ion coordinates to two or three of the phosphate groups.[4][5][6]

-

Bidentate Coordination (C2): The Mg²⁺ ion is coordinated to one oxygen atom from the β-phosphate group and one from the terminal γ-phosphate group. This is a highly prevalent form in solution.[4]

-

Tridentate Coordination (C3): The Mg²⁺ ion interacts with oxygen atoms from all three phosphate groups (α, β, and γ).[4]

Computational studies and experimental evidence suggest that these bidentate and tridentate forms are approximately isoenergetic in solution, with a high energy barrier separating them.[4][6][7] The relative population of these states can be influenced by the specific force field used in computational simulations, highlighting the complexity of accurately modeling these interactions.[6] In addition to direct coordination with the phosphate chain, "closed" forms have been proposed where the magnesium ion may also interact with the adenine (B156593) ring, potentially through a bridging water molecule.[8]

Caption: Figure 1: Equilibrium between bidentate and tridentate Mg-ATP coordination states in solution.

Quantitative Data

The interaction between Mg²⁺ and ATP has been quantified by various biophysical methods. The following tables summarize key thermodynamic and kinetic parameters, as well as spectroscopic data, providing a quantitative basis for understanding the complex's behavior in solution.

Table 1: Thermodynamic and Kinetic Constants

| Parameter | Value | Conditions | Method | Source |

| Stability Constant (log K) | 4.70 | 30 °C, µ = 0.1 M | ³¹P NMR | [9] |

| Binding Constant (K) | 9554 M⁻¹ | Not specified | Not specified | [10] |

| Binding Free Energy (ΔG) | -7.00 ± 2.13 kcal/mol | Not specified | Computational (AMOEBA) | [11] |

| Dissociation Rate Constant (k_off) | 7000 s⁻¹ | 30 °C, µ = 0.1 M | ³¹P NMR Line Width Analysis | [9] |

| Association Rate Constant (k_on) | 4 x 10⁸ M⁻¹ s⁻¹ | 30 °C, µ = 0.1 M | ³¹P NMR Line Width Analysis | [9] |

Table 2: ³¹P NMR Chemical Shift Data

| Species / Condition | Chemical Shift δ (ppm) | Linewidth (Hz) |

| Na-ATP (Low Salt, <10 mM) | α: -11.44, β: -22.91, γ: -8.36 | α: 3.5, β: 9.6, γ: 69 |

| Na-ATP (High Salt, >10 mM) | α: -11.09, β: -21.75, γ: -6.30 | α: 1.9, β: 3.3, γ: 3.9 |

| Na-Mg-ATP (100 mM ATP) | α: -10.7, β: -20.1, γ: -5.7 | α: 3.7, β: 15, γ: 7.3 |

| Na-Mg-ATP (0.2 mM ATP) | α: -10.7, β: -18.8 & -21.6, γ: -5.5 & -8.7 | α: 47, β: 316 & 274, γ: 460 & 374 |

| Data from ³¹P NMR studies at pH 7.2, 24°C.[12][13] |

Experimental Protocols

The characterization of the Mg-ATP complex relies on a combination of spectroscopic, crystallographic, and computational techniques. Each provides unique insights into the structure and dynamics of the complex.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful non-invasive technique for studying the phosphate groups of ATP. The chemical shifts of the α, β, and γ phosphorus atoms are sensitive to their local chemical environment, including pH and metal ion coordination.[14] Binding of Mg²⁺ induces significant changes in the ³¹P NMR spectrum, allowing for the determination of stability constants and exchange kinetics.[3][9]

Objective: To characterize the formation of the Mg-ATP complex and determine its stability constant by monitoring changes in ³¹P chemical shifts.

Methodology:

-

Sample Preparation:

-

Dissolve ATP disodium (B8443419) salt in a suitable buffer (e.g., 20 mM HEPES, pH 7.0-8.2) to a final concentration (e.g., 0.5 M).[3][8]

-

Prepare a stock solution of a magnesium salt (e.g., MgCl₂ or Mg(NO₃)₂).[3][8]

-

Create a series of samples by titrating the ATP solution with the Mg²⁺ stock solution to achieve various Mg²⁺:ATP molar ratios (e.g., 0.25 to 1.5).[3][8]

-

Add a known concentration of a reference standard (e.g., phosphoric acid) for chemical shift referencing.

-

Allow samples to equilibrate for several minutes to hours at a controlled temperature (e.g., 30 °C).[3][9]

-

-

Data Acquisition:

-

Acquire ³¹P NMR spectra on a high-field NMR spectrometer.

-

Use proton decoupling to simplify the spectra and improve sensitivity.

-

Set acquisition parameters (e.g., pulse angle, relaxation delay, number of scans) to ensure quantitative results.

-

-

Data Analysis:

-

Process the spectra (Fourier transformation, phasing, baseline correction).

-

Measure the chemical shifts of the α, β, and γ phosphate resonances for each sample.

-

Plot the change in chemical shift (Δδ) as a function of the Mg²⁺:ATP ratio.

-

Fit the titration data to a suitable binding model to calculate the stability constant (K).

-

Analyze the line widths of the resonances to determine the kinetics of Mg²⁺ exchange.[9]

-

Caption: Figure 2: Experimental workflow for ³¹P NMR analysis of Mg-ATP complex formation.

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state.[15] While challenging due to the flexibility of ATP and the dynamic nature of the complex in solution, crystal structures of Mg-ATP, often in ternary complexes with other molecules or within enzyme active sites, have been solved. These structures reveal precise bond lengths, coordination geometries, and the role of water molecules and protein residues in coordinating the Mg²⁺ ion.[16][17]

Objective: To determine the three-dimensional atomic structure of the Mg-ATP complex.

Methodology:

-

Crystal Growth:

-

Prepare a highly concentrated and pure equimolar solution of ATP and a magnesium salt (e.g., MgCl₂).[18]

-

Screen a wide range of crystallization conditions, varying parameters such as pH, temperature, and the type of precipitating agent (e.g., polyethylene (B3416737) glycol, salts).

-

Utilize vapor diffusion methods (hanging-drop or sitting-drop) to slowly grow single crystals of sufficient quality for diffraction.[18]

-

-

Data Collection:

-

Mount a suitable crystal and expose it to a monochromatic beam of X-rays, typically at a synchrotron source.

-

Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted spots) on a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the "phase problem" using computational methods (e.g., molecular replacement if a similar structure is known, or direct methods) to generate an initial electron density map.

-

Build an atomic model of the Mg-ATP complex into the electron density map.

-

Refine the atomic coordinates, bond lengths, and angles of the model against the experimental data until the calculated diffraction pattern matches the observed one.

-

Computational Modeling

Molecular dynamics (MD) simulations and quantum chemical calculations complement experimental techniques by providing a dynamic view of the Mg-ATP complex in solution. These methods can be used to explore conformational landscapes, calculate free energy differences between coordination states, and predict structural properties that are difficult to measure directly.[7][11]

Objective: To simulate the behavior of the Mg-ATP complex in an aqueous environment and calculate the relative stability of different coordination modes.

Methodology:

-

System Setup:

-

Obtain initial coordinates for the ATP molecule and a Mg²⁺ ion.

-

Select a force field (e.g., CHARMM, AMBER) that accurately describes the interactions of nucleotides and metal ions.[4][6]

-

Place the complex in a simulation box and solvate with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

-

Simulation:

-

Minimize the energy of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

-

-

Analysis:

-

Analyze the trajectory to determine structural properties such as coordination numbers, radial distribution functions (RDFs), and the prevalence of different coordination states (bidentate vs. tridentate).

-

Employ enhanced sampling techniques (e.g., umbrella sampling, metadynamics) or alchemical free energy calculations to compute the free energy difference between the C2 and C3 states, overcoming the high energy barrier between them.[4][5]

-

Role in Cellular Signaling: Kinase-Mediated Phosphorylation

The Mg-ATP complex is the essential co-substrate for all protein kinases.[19] The magnesium ion plays a dual role: it orients the γ-phosphate for nucleophilic attack by the substrate and neutralizes the negative charge, facilitating the phosphoryl transfer reaction.[20] This process is a cornerstone of signal transduction, regulating virtually all cellular activities.

Caption: Figure 3: Role of Mg-ATP in a kinase-mediated phosphorylation signaling pathway.

Conclusion

The magnesium-ATP complex is a dynamic entity in solution, existing primarily in an equilibrium between bidentate and tridentate coordination states. Its structure is not static but is a fluxional ensemble that is critical for its recognition and processing by enzymes. A multi-pronged approach combining NMR spectroscopy, X-ray crystallography, and computational modeling has been essential in elucidating the structural and energetic properties of this fundamental biomolecule. A thorough understanding of the Mg-ATP complex in its aqueous environment remains a cornerstone for research in enzymology, signal transduction, and the development of novel therapeutics targeting ATP-dependent pathways.

References

- 1. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 2. Magnesium biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnesium ATP | 74804-12-9 | Benchchem [benchchem.com]

- 4. ATP–Magnesium Coordination: Protein Structure-Based Force Field Evaluation and Corrections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ATP-Magnesium Coordination: Protein Structure-Based Force Field Evaluation and Corrections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stability constants of Mg2+ and Cd2+ complexes of adenine nucleotides and thionucleotides and rate constants for formation and dissociation of MgATP and MgADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 11. Molecular dynamics free energy simulations of ATP:Mg2+ and ADP:Mg2+ using the polarizable force field AMOEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 31P NMR of Mg-ATP in dilute solutions: complexation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. Interaction of adenosine 5'-triphosphate with metal ions X-ray structure of ternary complexes containing Mg(II), Ca(II), Mn(II), Co(II), ATP and 2,2'-dipyridylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. X-ray structure of the magnesium(II).ADP.vanadate complex of the Dictyostelium discoideum myosin motor domain to 1.9 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. What are the functions of ATP? | AAT Bioquest [aatbio.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Stability of the Mg-ATP Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is the primary energy currency of the cell, participating in a vast array of biochemical processes. Its biological activity is critically dependent on its complexation with divalent cations, predominantly magnesium (Mg²⁺). The Mg-ATP complex, not free ATP, is the true substrate for the vast majority of ATP-utilizing enzymes, including kinases and ATPases. Understanding the thermodynamic stability of this complex is therefore fundamental to comprehending cellular bioenergetics, enzyme kinetics, and for the rational design of drugs targeting ATP-binding proteins. This technical guide provides a comprehensive overview of the thermodynamic parameters governing the formation of the Mg-ATP complex, details the experimental methodologies used for their determination, and illustrates the pivotal role of this complex in cellular signaling pathways.

Core Principles of Mg-ATP Interaction

The interaction between the negatively charged polyphosphate chain of ATP and the positively charged magnesium ion is a classic example of metal-ligand coordination. In the cellular environment, ATP exists predominantly as a complex with Mg²⁺, which binds to the β- and γ-phosphate groups, and to a lesser extent, the α-phosphate group.[1] This binding neutralizes the negative charges on the phosphate (B84403) chain, facilitating the nucleophilic attack on the γ-phosphate required for phosphoryl transfer reactions catalyzed by kinases.[2][3] The stability of this complex is a key factor in regulating the activity of over 300 enzymes that require magnesium ions for their catalytic action.[4]

Quantitative Thermodynamic Data

The stability of the Mg-ATP complex is typically quantified by its dissociation constant (Kd) or its reciprocal, the association constant (Ka). The thermodynamic favorability of the interaction is further described by the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). The following tables summarize the key quantitative data reported in the literature under various experimental conditions.

| Parameter | Value | Units | Experimental Conditions | Reference |

| Dissociation Constant (Kd) | ||||

| 50 ± 10 | µM | Physiological nucleotide levels | [5][6] | |

| ~30 | µM | T=37°C, pH=7.2, I=0.15 | [7] | |

| 69 ± 10 | µM | In the presence of Na+,K+-ATPase | [8] | |

| 28.6 | µM | Used in kinase activity assays | [9] | |

| Association Constant (Ka or Kass) | ||||

| 9,554 | M⁻¹ | [1] | ||

| 12 | mM⁻¹ | Physiological conditions (ionic strength 0.15, 37°C) | [10] | |

| 42.7 (for MgATP²⁻) | mM⁻¹ | Physiological conditions (ionic strength 0.15, 37°C) | [10] | |

| Thermodynamic Parameters | ||||

| Gibbs Free Energy (ΔG) | -7.00 ± 2.13 | kcal/mol | Molecular dynamics simulations | [11] |

| -8.6 ± 0.2 | kcal/mol | Experimental determination | [11] | |

| Enthalpy (ΔH) | Favorable | Molecular dynamics simulations | [11] | |

| Unfavorable | Resin competition and pH titration | [12] | ||

| Entropy (TΔS) | Unfavorable | Molecular dynamics simulations | [11] | |

| Very Favorable | Resin competition and pH titration | [12] |

Note: The variability in reported values can be attributed to differences in experimental conditions such as temperature, pH, ionic strength, and the specific techniques employed.

Experimental Protocols for Determining Thermodynamic Stability

Several biophysical techniques are employed to characterize the thermodynamics of the Mg-ATP interaction. The most common methods are Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Methodology:

-

Sample Preparation: Prepare a solution of ATP in a suitable buffer (e.g., HEPES or MOPS) at a known concentration. Prepare a solution of MgCl₂ in the same buffer at a concentration 10-20 times that of the ATP solution.[13] Degas both solutions to prevent the formation of air bubbles.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C or 37°C).

-

Titration: Load the ATP solution into the sample cell and the MgCl₂ solution into the injection syringe.

-

Data Acquisition: Perform a series of injections of the MgCl₂ solution into the ATP solution. The instrument measures the heat change associated with each injection.[14][15][16]

-

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of Mg²⁺ to ATP, is fitted to a binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Caption: General workflow for determining Mg-ATP binding thermodynamics using ITC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for studying the local chemical environment of the phosphate groups of ATP. The chemical shifts of the α, β, and γ phosphorus nuclei are sensitive to Mg²⁺ binding.

Methodology:

-

Sample Preparation: Prepare a series of samples containing a fixed concentration of ATP and varying concentrations of MgCl₂ in a suitable buffer containing D₂O for the NMR lock.

-

NMR Data Acquisition: Acquire ³¹P NMR spectra for each sample at a constant temperature.[7]

-

Data Analysis: Monitor the change in the chemical shifts of the ³¹P signals (particularly the β- and γ-phosphates) as a function of the Mg²⁺ concentration.[17] The fraction of ATP bound to Mg²⁺ can be determined from the chemical shift changes. This data is then used to calculate the dissociation constant (Kd).[5][18]

UV-Vis Spectrophotometry

This method often employs a metallochromic indicator dye that competes with ATP for Mg²⁺ binding, or it can be used to monitor ATP-dependent enzyme reactions where the consumption of the Mg-ATP complex can be linked to a change in absorbance.

Methodology (using a competitive indicator):

-

Reagent Preparation: Prepare solutions of ATP, MgCl₂, and a magnesium-sensitive indicator dye (e.g., Calmagite or antipyrylazo III) in a buffered solution.[5][19]

-

Measurement: In a cuvette, mix the buffer, indicator dye, and MgCl₂. Measure the absorbance at the wavelength of maximum absorbance for the Mg²⁺-dye complex.

-

Titration: Add aliquots of the ATP solution to the cuvette. ATP will compete with the dye for Mg²⁺, causing a decrease in the concentration of the Mg²⁺-dye complex and a corresponding change in absorbance.

-

Data Analysis: The change in absorbance is used to calculate the concentration of free Mg²⁺ at each ATP concentration point. This information allows for the determination of the dissociation constant of the Mg-ATP complex.

Role of Mg-ATP in Cellular Signaling: The Kinase Example

The Mg-ATP complex is the essential co-substrate for all protein kinases, which play a central role in signal transduction pathways.[20] Magnesium ions are crucial for the proper orientation of the ATP molecule in the kinase active site and for facilitating the transfer of the γ-phosphate to the substrate protein.[21] Many kinases have been shown to require two magnesium ions for optimal activity. One Mg²⁺ ion binds to the β- and γ-phosphates of ATP, forming the Mg-ATP substrate. A second Mg²⁺ ion often bridges the enzyme and the ATP molecule, further stabilizing the complex and promoting catalysis.[1][22] The presence of Mg²⁺ enhances the binding affinity of ATP to the kinase.[21]

Caption: Role of Mg-ATP in a generic kinase signaling pathway.

Conclusion

The thermodynamic stability of the Mg-ATP complex is a cornerstone of cellular biochemistry. The micromolar dissociation constant ensures that under physiological conditions, the majority of cellular ATP is complexed with magnesium, ready to be utilized by a myriad of enzymes. A thorough understanding of the quantitative parameters governing this interaction, and the experimental techniques used to measure them, is indispensable for researchers in the fields of biochemistry, molecular biology, and pharmacology. For drug development professionals targeting ATP-binding proteins, this knowledge is critical for designing effective assays and for understanding the competitive landscape of the ATP-binding pocket. The continued investigation into the nuanced thermodynamics of this fundamental biological complex will undoubtedly yield further insights into cellular regulation and disease.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Magnesium induced structural reorganization in the active site of adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 5. Measurement of the dissociation constant of MgATP at physiological nucleotide levels by a combination of 31P NMR and optical absorbance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinity of Mg2+ for ATP (Kd) - Unspecified - BNID 110639 [bionumbers.hms.harvard.edu]

- 7. cds.ismrm.org [cds.ismrm.org]

- 8. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. Association constant of Mg and ATP - Generic - BNID 101768 [bionumbers.hms.harvard.edu]

- 11. Molecular dynamics free energy simulations of ATP:Mg2+ and ADP:Mg2+ using the polarizable force field AMOEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Item - Isothermal titration calorimetry (ITC) analysis of either SKH (A), Mg2+ATP (B), or Mg2+ADP (C) binding to MtSK. - Public Library of Science - Figshare [plos.figshare.com]

- 16. researchgate.net [researchgate.net]

- 17. 31P NMR of Mg-ATP in dilute solutions: complexation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stability constants of Mg2+ and Cd2+ complexes of adenine nucleotides and thionucleotides and rate constants for formation and dissociation of MgATP and MgADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mt.com [mt.com]

- 20. What are the functions of ATP? | AAT Bioquest [aatbio.com]

- 21. tandfonline.com [tandfonline.com]

- 22. A second magnesium ion is critical for ATP binding in the kinase domain of the oncoprotein v-Fps - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Cellular Energetics: A Technical Guide to Magnesium's Coordination with ATP

For Immediate Release

[City, State] – In the intricate molecular machinery of the cell, the binding of magnesium ions (Mg²⁺) to adenosine (B11128) triphosphate (ATP) is a fundamental interaction, underpinning virtually all metabolic and signaling processes. This technical guide provides an in-depth exploration of the coordination chemistry between magnesium and the phosphate (B84403) groups of ATP, offering researchers, scientists, and drug development professionals a comprehensive resource on this critical biological partnership. The biologically active form of ATP is predominantly its complex with Mg²⁺.[1][2] This interaction is crucial for the stability of polyphosphate compounds and is a requirement for the catalytic action of over 300 enzymes, including all those that synthesize or utilize ATP.[1]

I. Quantitative Analysis of Mg²⁺-ATP Binding

The interaction between Mg²⁺ and ATP is characterized by a high affinity, with the divalent cation coordinating with the negatively charged oxygen atoms of the phosphate groups. This charge neutralization is critical for many enzymatic reactions, such as those catalyzed by kinases.[3] The strength of this binding is quantified by the dissociation constant (K_d), which varies with experimental conditions such as pH, temperature, and ionic strength.

Below is a summary of experimentally determined quantitative data for Mg²⁺-ATP binding under various conditions.

| Parameter | Value | Technique | Conditions | Reference |

| Dissociation Constant (K_d) | ||||

| 157.0 ± 13.0 µM | Mg²⁺ macroelectrodes | 25°C, pH 6.7 | [4] | |

| 127.5 ± 12.0 µM | Mg²⁺ macroelectrodes | 25°C, pH 7.2 | [4] | |

| 101.0 ± 9.0 µM | Mg²⁺ macroelectrodes | 25°C, pH 7.7 | [4] | |

| 106.6 ± 9.6 µM | Mg²⁺ macroelectrodes | 37°C, pH 6.7 | [4] | |

| 87.4 ± 4.9 µM | Mg²⁺ macroelectrodes | 37°C, pH 7.2 | [4] | |

| 78.1 ± 2.0 µM | Mg²⁺ macroelectrodes | 37°C, pH 7.7 | [4] | |

| 0.069 ± 0.010 mM | Stopped-flow fluorescence | E1ATP(Na⁺)₃ state of Na⁺,K⁺-ATPase | [5] | |

| 0.17 - 0.23 mM | Equilibrium Dialysis | Pig muscle and yeast 3-phosphoglycerate (B1209933) kinases | [2] | |

| Thermodynamic Parameters | ||||

| ΔG | -7.00 ± 2.13 kcal/mol | Molecular Dynamics Free Energy Simulations | Polarizable force field AMOEBA | [6] |

| ΔH | - | Isothermal Titration Calorimetry | G144A mutant GlcV, 20-60°C | [7] |

| -TΔS | - | Isothermal Titration Calorimetry | G144A mutant GlcV, 20-60°C | [7] |

II. Coordination Geometries of the Mg²⁺-ATP Complex

In aqueous solutions, Mg²⁺ predominantly coordinates with the phosphate groups of ATP in two main geometries: bidentate and tridentate.[6][8][9] These two forms are nearly isoenergetic and can be found in various ATP-utilizing enzymes.[6][7][8]

-

Bidentate Coordination (C2): The Mg²⁺ ion coordinates with one oxygen atom from each of the β- and γ-phosphate groups. This is the most common coordination mode observed in protein-bound ATP.

-

Tridentate Coordination (C3): The Mg²⁺ ion coordinates with one oxygen atom from each of the α-, β-, and γ-phosphate groups.

The remaining coordination sites on the Mg²⁺ ion are typically occupied by water molecules. The specific coordination geometry can influence the susceptibility of the phosphoanhydride bonds to nucleophilic attack, thereby modulating the enzymatic activity.

III. Experimental Protocols for Studying Mg²⁺-ATP Interactions

A variety of biophysical techniques are employed to characterize the binding of Mg²⁺ to ATP. Below are detailed methodologies for three key experimental approaches.

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n).

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of the protein of interest (e.g., a kinase) at a concentration of approximately 10-50 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a solution of MgCl₂ and ATP in the same buffer at a concentration 10-20 times that of the protein. The final concentration of the injectant solution for Mg²⁺-ATP binding to MtSK was 6 mM.[10]

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument and the Mg²⁺-ATP solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform an initial injection of a small volume (e.g., 0.5 µL) to account for dilution effects, followed by a series of injections (e.g., 17 injections of 2.26 µL) of the Mg²⁺-ATP solution into the sample cell.[10]

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of Mg²⁺-ATP to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of sites model) to determine K_d, ΔH, and n.

-

B. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique to probe the local chemical environment of the phosphorus nuclei in ATP. The binding of Mg²⁺ induces changes in the chemical shifts of the α-, β-, and γ-phosphate ³¹P signals, which can be used to determine the concentration of free Mg²⁺.

Experimental Protocol:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Data Analysis:

-

Process the spectra (Fourier transformation, phasing, and baseline correction).

-

Reference the spectra using an external standard (e.g., 85% H₃PO₄).

-

Measure the chemical shifts of the α-, β-, and γ-phosphate resonances of ATP in the presence and absence of Mg²⁺. The chemical shift of the β-ATP peak is particularly sensitive to Mg²⁺ concentration.[9]

-

Calculate the chemical shift difference (Δδ) for each phosphate group.

-

Use the Δδ values in conjunction with the known chemical shifts of free ATP and the Mg-ATP complex to calculate the fraction of ATP bound to Mg²⁺ and, subsequently, the free Mg²⁺ concentration.

-

C. X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the Mg²⁺-ATP complex, often in the context of a protein binding pocket.

Experimental Protocol:

-

Protein Expression and Purification:

-

Express and purify the protein of interest to homogeneity.

-

-

Crystallization:

-

Screen for crystallization conditions using various precipitants, buffers, and additives.

-

Crucially, include both ATP (or a non-hydrolyzable analog like AMP-PNP) and MgCl₂ in the crystallization drops to ensure the formation of the Mg²⁺-ATP-protein complex.

-

-

Data Collection and Processing:

-

Mount a suitable crystal and expose it to a high-intensity X-ray beam.

-

Collect diffraction data.

-

Process the diffraction data to obtain a set of structure factors.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using methods like molecular replacement, if a homologous structure is available.

-

Build an atomic model of the protein and the bound Mg²⁺-ATP into the resulting electron density map.

-

Refine the model to improve its fit to the experimental data. The final refined structure will reveal the precise coordination of the Mg²⁺ ion with the ATP phosphate groups and the surrounding protein residues.

-

IV. Role of Mg²⁺-ATP in Kinase Signaling Pathways

The Mg²⁺-ATP complex is the co-substrate for all kinase enzymes. The magnesium ion plays a crucial role in orienting the γ-phosphate of ATP for transfer to the substrate and in shielding the negative charges of the phosphate groups to facilitate nucleophilic attack. A well-studied example is the activation of receptor tyrosine kinases, such as the insulin (B600854) receptor.

Upon insulin binding, the receptor dimerizes and autophosphorylates on specific tyrosine residues in its intracellular kinase domains. This phosphorylation is strictly dependent on the presence of Mg²⁺-ATP. The binding of Mg²⁺ and MgATP to the kinase domain is a mutually inclusive event that increases the enzyme's affinity for both.[5] This leads to a conformational change that activates the kinase, allowing it to phosphorylate downstream signaling proteins and propagate the insulin signal.

V. Conclusion

The coordination of magnesium to the phosphate groups of ATP is a cornerstone of biochemistry. A thorough understanding of the quantitative, structural, and functional aspects of this interaction is indispensable for researchers in the life sciences and for professionals engaged in the development of drugs that target ATP-dependent enzymes. The methodologies and data presented in this guide provide a robust framework for further investigation into this pivotal biological phenomenon.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 5. Separate effects of Mg2+, MgATP, and ATP4- on the kinetic mechanism for insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. magnesium-ges.de [magnesium-ges.de]

- 9. 31P NMR spectroscopy, chemical analysis, and free Mg2+ of rabbit bladder and uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - Isothermal titration calorimetry (ITC) analysis of either SKH (A), Mg2+ATP (B), or Mg2+ADP (C) binding to MtSK. - Public Library of Science - Figshare [plos.figshare.com]

A Technical Guide to Physiological Concentrations of Free Magnesium and ATP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological concentrations of free intracellular magnesium (Mg²⁺) and adenosine (B11128) triphosphate (ATP), critical parameters in cellular physiology and drug development. Understanding the baseline levels and the interplay of these two molecules is fundamental for research into cellular metabolism, signal transduction, and the mechanism of action of various therapeutic agents. This document summarizes quantitative data, details common experimental protocols, and visualizes key cellular pathways.

Physiological Concentrations of Free Magnesium and ATP

The intracellular concentrations of free Mg²⁺ and ATP are tightly regulated and vary between different cell and tissue types. The following tables summarize the physiological concentration ranges reported in the scientific literature.

Free Intracellular Magnesium (Mg²⁺) Concentration

Free intracellular Mg²⁺ represents a small fraction of the total cellular magnesium, the majority of which is bound to ATP, other nucleotides, and proteins.[1] Despite its relatively low concentration, free Mg²⁺ is a critical regulator of numerous enzymatic reactions and signaling pathways.[2]

| Cell/Tissue Type | Free Intracellular Mg²⁺ Concentration (mM) | Reference(s) |

| Most Mammalian Cells | 0.5 - 1.0 | [1] |

| Human Platelets | 0.20 - 0.67 | [3] |

| Frog Skeletal Muscle | ~3.8 | |

| Human Erythrocytes | 0.19 - 0.26 | [4] |

| Rat Hepatocytes (Mitochondria) | 0.8 - 1.2 | [1] |

| Rat Neurons | ~0.35 |

Intracellular ATP Concentration

ATP is the primary energy currency of the cell and its concentration is a key indicator of cellular metabolic activity.[5] The majority of intracellular ATP exists as a complex with magnesium (Mg-ATP).[6]

| Cell/Tissue Type | Intracellular ATP Concentration (mM) | Reference(s) |

| Various Eukaryotic, Archaeal, and Prokaryotic Cells (Average) | ~4.41 | [7] |

| General Physiological Range | 2 - 8 | [7] |

| Cerebellar Mossy Fiber Boutons | 2.5 - 2.7 | |

| Human Erythrocytes | Millimolar range | [8] |

| Human Hepatocytes | Varies with metabolic state | [9] |

Experimental Protocols for Measuring Intracellular Free Mg²⁺ and ATP

Accurate measurement of intracellular free Mg²⁺ and ATP is crucial for cellular research. Below are detailed methodologies for commonly used experimental protocols.

Measurement of Free Intracellular Magnesium (Mg²⁺) using Fluorescent Indicators

Fluorescent indicators are widely used for the dynamic measurement of intracellular free Mg²⁺.[10] These dyes chelate Mg²⁺, leading to a change in their fluorescent properties that can be quantified.

Principle: Fluorescent dyes with specificity for Mg²⁺ are introduced into cells. The binding of Mg²⁺ to the dye causes a shift in its excitation or emission spectrum, or an increase in fluorescence intensity. This change is measured using a fluorometer, plate reader, or fluorescence microscope and can be calibrated to determine the intracellular Mg²⁺ concentration.

Protocol using Mag-Fura-2 (a ratiometric indicator):

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable substrate (e.g., coverslips for microscopy or microplates for plate reader assays).

-

Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES to maintain physiological pH.

-

-

Dye Loading:

-

Prepare a loading solution containing the acetoxymethyl (AM) ester form of the fluorescent indicator (e.g., 1-5 µM Mag-Fura-2 AM) in the buffered salt solution. The AM ester allows the dye to passively cross the cell membrane.

-

Incubate the cells with the loading solution for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C). Intracellular esterases will cleave the AM group, trapping the active form of the dye inside the cell.

-

-

Washing:

-

After incubation, wash the cells with the buffered salt solution to remove any extracellular dye.

-

-

Fluorescence Measurement:

-

Excite the cells at two different wavelengths (e.g., 340 nm and 380 nm for Mag-Fura-2) and measure the fluorescence emission at a single wavelength (e.g., ~510 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratiometric measurement minimizes artifacts from variations in dye concentration, cell thickness, and instrument settings.

-

-

Calibration:

-

To convert the fluorescence ratio to Mg²⁺ concentration, a calibration curve is generated. This is typically done by exposing the dye-loaded cells to solutions with known Mg²⁺ concentrations in the presence of an ionophore (e.g., ionomycin) to equilibrate intracellular and extracellular Mg²⁺ levels. The relationship between the fluorescence ratio and Mg²⁺ concentration is described by the Grynkiewicz equation.

-

Measurement of Intracellular ATP using Luciferase-Based Assays

Luciferase-based assays are a highly sensitive and widely used method for quantifying intracellular ATP.[11]

Principle: The assay is based on the reaction catalyzed by the firefly luciferase enzyme, which utilizes ATP to oxidize D-luciferin, resulting in the emission of light. The amount of light produced is directly proportional to the amount of ATP present in the sample.

Protocol using a Commercial ATP Assay Kit:

-

Cell Preparation:

-

Culture cells in a multi-well plate (e.g., 96-well plate) suitable for luminescence measurements. The number of cells per well should be optimized for the specific cell type and kit.

-

At the time of the assay, equilibrate the plate to room temperature.

-

-

Reagent Preparation:

-

Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. The reagent contains luciferase, D-luciferin, and cell lysis agents.

-

-

Cell Lysis and ATP Measurement:

-

Add a volume of the ATP detection reagent equal to the volume of the cell culture medium in each well.

-

The lysis agents in the reagent will rupture the cells, releasing the intracellular ATP.

-

The released ATP will then react with the luciferase and D-luciferin in the reagent, producing a luminescent signal.

-

-

Luminescence Reading:

-

Measure the luminescence of each well using a luminometer. The integration time for the measurement should be optimized based on the signal intensity.

-

-

Data Analysis:

-

The luminescence readings are directly proportional to the intracellular ATP concentration. A standard curve can be generated using known concentrations of ATP to determine the absolute ATP concentration in the samples. The results are often normalized to the cell number or total protein concentration.

-

Signaling Pathways and Experimental Workflows

The interplay between magnesium and ATP is central to numerous cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Extracellular ATP signaling pathway.

Caption: Magnesium's role in ATP-dependent kinase activity.

Experimental Workflows

Caption: Workflow for measuring intracellular free Mg²⁺.

References

- 1. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A method for measuring intracellular free magnesium concentration in platelets using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular free magnesium in erythrocytes of essential hypertension: relation to blood pressure and serum divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Erythrocyte-derived ATP and perfusion distribution: Role of intracellular and intercellular communication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A switch in the source of ATP production and a loss in capacity to perform glycolysis are hallmarks of hepatocyte failure in advance liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular magnesium detection by fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. goldbio.com [goldbio.com]

The Discovery of Magnesium as an ATP Cofactor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) serves as the primary energy currency in cellular metabolism, yet its biologically active form is predominantly a complex with a magnesium ion (Mg-ATP). The elucidation of magnesium's role as an indispensable cofactor for ATP was a pivotal discovery in biochemistry, fundamentally shaping our understanding of bioenergetics and enzymatic catalysis. This technical guide provides a comprehensive overview of the seminal research, experimental methodologies, and quantitative data that established the Mg-ATP complex as the true substrate for a vast number of enzymes. Detailed protocols for key experiments, structured quantitative data, and visualizations of relevant pathways are presented to offer a practical resource for researchers in biochemistry and drug development.

The Seminal Discovery: Unraveling the Mg-ATP Complex

The journey to understanding the crucial role of magnesium in ATP-dependent reactions was pioneered by the insightful work of biochemist Mildred Cohn .[1][2] Through her innovative use of Nuclear Magnetic Resonance (NMR) spectroscopy in the 1950s, Cohn was able to probe the intricate interactions between metal ions and nucleotides.[2][3] Her experiments provided the first direct evidence that magnesium forms a complex with the phosphate (B84403) groups of ATP.[1] This groundbreaking research demonstrated that the Mg-ATP complex, rather than free ATP, is the actual substrate for many enzymatic reactions.[1][2]

Cohn's work revealed that the chelation of the negatively charged phosphate groups by the positively charged magnesium ion is critical for enzymatic activity. This interaction neutralizes the charge repulsion, making the terminal phosphate group more susceptible to nucleophilic attack, a key step in phosphoryl transfer reactions catalyzed by kinases and ATPases.

Quantitative Data: Binding Affinities of the Mg-ATP Complex

The stability of the Mg-ATP complex is a critical factor in its biological function. The dissociation constant (Kd) is a measure of the affinity between magnesium and adenine (B156593) nucleotides. A lower Kd value signifies a tighter binding interaction. The following table summarizes key quantitative data on the binding of magnesium to ATP, ADP, and AMP under various experimental conditions.

| Ligand | Dissociation Constant (Kd) | Experimental Conditions | Method | Reference(s) |

| ATP | 50 ± 10 µM | pH 7.2, 37°C, I=0.15 | 31P NMR & Optical Absorbance | [4][5] |

| ~12 mM⁻¹ (Association Constant) | pH 7.2, 37°C, I=0.15 | Calculation from published data | [6] | |

| >8 mM (in absence of second Mg²⁺) | - | Enzyme Kinetics | [7] | |

| 0.1 mM (in presence of second Mg²⁺) | - | Enzyme Kinetics | [7] | |

| ADP | 0.18-0.27 mM | - | Equilibrium Dialysis | [8] |

| 0.05-0.06 mM (as MgADP) | - | Equilibrium Dialysis | [8] | |

| AMP | 0.36 ± 0.05 mM | - | Equilibrium Dialysis | [8] |

Experimental Protocols: Methodologies for Studying the Mg-ATP Interaction

The characterization of the Mg-ATP complex and its role in enzymatic reactions has been made possible through a variety of sophisticated experimental techniques. Below are detailed protocols for three key methodologies.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the Mg²⁺-ATP interaction.

Objective: To determine the binding affinity and thermodynamics of magnesium binding to ATP.

Materials:

-

Isothermal Titration Calorimeter

-

ATP sodium salt solution (e.g., 1 mM in desired buffer)

-

MgCl₂ solution (e.g., 10-20 mM in the same buffer)

-

Degasser

-

Syringe for injection and sample cell

Protocol:

-

Sample Preparation:

-

Prepare ATP and MgCl₂ solutions in the same buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Degas both solutions for at least 10 minutes to prevent bubble formation.

-

Accurately determine the concentrations of both solutions.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 300 rpm).

-

Equilibrate the calorimeter until a stable baseline is achieved.

-

-

Titration:

-

Fill the sample cell with the ATP solution.

-

Fill the injection syringe with the MgCl₂ solution.

-

Perform an initial small injection (e.g., 1 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 20 injections of 2 µL each) at regular intervals (e.g., 180 seconds).

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of MgCl₂ to ATP.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

-

Enzyme Kinetics: Michaelis-Menten Analysis

Enzyme kinetics studies are essential for determining the effect of magnesium on the catalytic efficiency of ATP-dependent enzymes. By measuring the initial reaction rates at varying substrate concentrations, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined.

Objective: To determine the Km and Vmax of an ATP-dependent enzyme in the presence and absence of magnesium.

Materials:

-

Purified ATP-dependent enzyme (e.g., a kinase)

-

Substrate for the enzyme

-

ATP solution

-

MgCl₂ solution

-

Reaction buffer

-

Detection system to measure product formation or substrate depletion (e.g., spectrophotometer, plate reader)

Protocol:

-

Reaction Setup:

-

Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and its non-ATP substrate in the reaction buffer.

-

Create two sets of experiments: one with a fixed, saturating concentration of MgCl₂ (e.g., 10 mM) and one without MgCl₂.

-

In each set, vary the concentration of ATP over a range that brackets the expected Km (e.g., 0.1x to 10x Km).

-

-

Reaction Initiation and Monitoring:

-

Pre-incubate the reaction mixtures at the optimal temperature for the enzyme.

-

Initiate the reaction by adding ATP.

-

Measure the initial reaction velocity by monitoring the change in signal from the detection system over time. Ensure the measurements are taken in the linear phase of the reaction.

-

-

Data Analysis:

-

Plot the initial reaction velocity against the ATP concentration for both the +Mg²⁺ and -Mg²⁺ conditions.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each condition.

-

A significant decrease in Km and/or an increase in Vmax in the presence of magnesium indicates its role as a cofactor.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique to directly observe the interaction of magnesium with the phosphate groups of ATP. The chemical shifts of the α, β, and γ phosphates of ATP are sensitive to their chemical environment, and the binding of Mg²⁺ induces characteristic changes in these shifts.

Objective: To observe the formation of the Mg-ATP complex and determine the binding site of Mg²⁺ on ATP.

Materials:

-

NMR spectrometer equipped with a phosphorus probe

-

High-purity ATP sodium salt

-

High-purity MgCl₂

-

D₂O for locking

-

Buffer (e.g., Tris or HEPES) with a known pH

Protocol:

-

Sample Preparation:

-

Prepare a solution of ATP in the buffer with D₂O.

-

Acquire a baseline ³¹P NMR spectrum of the ATP solution.

-

Prepare a series of samples with increasing concentrations of MgCl₂ added to the ATP solution.

-

-

NMR Data Acquisition:

-

Tune and match the phosphorus probe for each sample.

-

Acquire ³¹P NMR spectra for each sample. Typical parameters include a 30-degree pulse angle and a relaxation delay of 2-5 seconds. Proton decoupling is often used to simplify the spectra.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Measure the chemical shifts of the α, β, and γ phosphate peaks for each Mg²⁺ concentration.

-

Plot the change in chemical shift for each phosphate as a function of the Mg²⁺/ATP molar ratio.

-

The phosphate groups that show the largest change in chemical shift are the primary sites of Mg²⁺ binding (typically the β and γ phosphates).

-

Mandatory Visualizations: Pathways and Workflows

Signaling Pathways

Caption: The cyclical role of Mg-ATP in muscle contraction and relaxation.[3][12][13][14][15]

Experimental Workflows

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine Mg²⁺-ATP binding parameters.[16][17][18][19]

Caption: Workflow for enzyme kinetics to determine the effect of Mg²⁺ on Km and Vmax.[20][21][22][23]

Conclusion

The discovery of magnesium as an essential cofactor for ATP stands as a cornerstone of modern biochemistry. The pioneering work of scientists like Mildred Cohn, coupled with the application of powerful analytical techniques such as NMR, ITC, and enzyme kinetics, has provided a detailed understanding of the Mg-ATP complex and its central role in cellular processes. For researchers in drug development, a thorough comprehension of the Mg-ATP interaction is critical for designing effective inhibitors that target the active sites of ATP-dependent enzymes. The methodologies and data presented in this guide offer a foundational resource for further investigation into the myriad roles of this vital bio-complex.

References

- 1. Catalytic mechanism of DNA polymerases—Two metal ions or three? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular dynamics free energy simulations of ATP:Mg2+ and ADP:Mg2+ using the polarizable force field AMOEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Integral Role of Magnesium in Muscle Integrity and Aging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of the dissociation constant of MgATP at physiological nucleotide levels by a combination of 31P NMR and optical absorbance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cds.ismrm.org [cds.ismrm.org]

- 6. Association constant of Mg and ATP - Generic - BNID 101768 [bionumbers.hms.harvard.edu]

- 7. A second magnesium ion is critical for ATP binding in the kinase domain of the oncoprotein v-Fps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mg2+ affects the binding of ADP but not ATP to 3-phosphoglycerate kinase. Correlation between equilibrium dialysis binding and enzyme kinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. Glycolysis - Wikipedia [en.wikipedia.org]

- 11. ttuhsc.edu [ttuhsc.edu]

- 12. air.unimi.it [air.unimi.it]

- 13. researchgate.net [researchgate.net]

- 14. Magnesium and the regulation of muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 19. news-medical.net [news-medical.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Kinetic Mechanism of Human DNA Ligase I Reveals Magnesium-dependent Changes in the Rate-limiting Step That Compromise Ligation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Muscle Energetics: Unraveling the Role of Mg-ATP in Contraction

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance of muscle contraction, a fundamental process of life, remained a profound mystery for centuries. It was the pioneering work of early biochemists that first illuminated the crucial role of a single molecule, Magnesium-Adenosine Triphosphate (Mg-ATP), as the immediate fuel for this remarkable biological engine. This in-depth technical guide delves into the core early studies that laid the foundation for our current understanding of muscle energetics, providing a detailed look at the experimental protocols, quantitative data, and the logical frameworks that reshaped our perception of this vital process.

The Groundbreaking Discovery: Actomyosin (B1167339), ATP, and In Vitro Contraction

The modern era of muscle biochemistry was ushered in by the groundbreaking experiments of Albert Szent-Györgyi and his colleagues.[1] Working in Hungary during the tumultuous years of World War II, they made the seminal discovery that the contractile machinery of muscle could be reconstituted and observed in a test tube.[1][2] Their work established that the interaction of two key proteins, actin and myosin, in the presence of ATP, was the fundamental basis of muscle contraction.[2][3][4]

Key Experiment: The Contraction of Actomyosin Threads

One of the most elegant and convincing demonstrations of the role of ATP was the "contraction" of a thread of actomyosin, a complex of actin and myosin. This simple yet profound experiment provided direct visual evidence of the chemical energy of ATP being converted into mechanical work.

-

Preparation of Myosin A and Myosin B: Minced rabbit skeletal muscle was extracted with a high concentration of potassium chloride (KCl) for a short period (20 minutes) to obtain a low-viscosity protein solution termed "Myosin A." A longer extraction (overnight) yielded a high-viscosity solution called "Myosin B," which was later identified as a complex of myosin and the newly discovered protein, actin (and thus, was actually actomyosin).[5]

-

Formation of Actomyosin Threads: The viscous "Myosin B" (actomyosin) solution was extruded through a fine needle into a solution of low ionic strength. This caused the protein to precipitate, forming thin, birefringent threads.

-

Induction of Contraction: These threads were then immersed in a solution containing ions and, crucially, ATP. The addition of ATP, often from a boiled muscle juice extract, caused a dramatic and visible shortening of the actomyosin threads.[1][5]

Szent-Györgyi himself described witnessing this phenomenon as "the most thrilling moment of my life."[1][2] This experiment unequivocally demonstrated that ATP was the direct energy source for the interaction between actin and myosin that leads to contraction.

The Dual Role of ATP: Contraction and Dissociation

Further investigations by Szent-Györgyi's group revealed a fascinating dual function of ATP that was dependent on the ionic strength of the solution.[1] This observation was critical in understanding the cyclical nature of muscle contraction.

| Ionic Strength | Effect of ATP on Actomyosin |

| Low | Induces contraction and superprecipitation of actomyosin. |

| High | Causes the dissociation of actin and myosin. |

This dual role was a pivotal clue, suggesting that ATP was not only responsible for powering the contractile event but also for detaching the myosin from actin, allowing the cycle to repeat. This concept of an attachment-detachment cycle became a cornerstone of future models of muscle contraction.

The Lymn-Taylor Model: A Four-State Kinetic Scheme

Building upon these foundational discoveries, the work of Lymn and Taylor in 1971 provided a more detailed kinetic model for the interaction of actin, myosin, and ATP.[1] Their experiments, which involved measuring the transient kinetics of ATP hydrolysis, led to the formulation of a four-state model of the cross-bridge cycle.[1]

Key Findings from Lymn and Taylor's Experiments:

-

ATP Hydrolysis in the Detached State: They provided evidence that the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) occurs while myosin is detached from actin.[1]

-

Stoichiometric "Burst" of ATP Hydrolysis: The addition of ATP to myosin resulted in a rapid, initial "burst" of ATP hydrolysis that was nearly equal to the amount of myosin heads present. This indicated that the hydrolysis step itself was fast, but the release of the products (ADP and Pi) was the rate-limiting step in the overall cycle.[1]

These findings led to the development of the Lymn-Taylor model, a fundamental framework that continues to influence our understanding of the mechanochemical coupling in muscle.

Caption: The Lymn-Taylor cycle of muscle contraction.

This model illustrates the cyclical process where ATP binding to the actin-myosin (A-M) complex leads to dissociation. The subsequent hydrolysis of ATP "cocks" the myosin head, which then rebinds to actin at a different point. The release of ADP and Pi is coupled to the "power stroke," the force-generating event of muscle contraction.

The Sliding Filament Theory: The Structural Context for Mg-ATP Action

While the biochemical studies were unraveling the role of ATP, the concurrent development of the sliding filament theory by Andrew Huxley and Jean Hanson, and independently by Hugh Huxley and Rolf Niedergerke, provided the essential structural framework.[1] This theory, based on electron microscopy and X-ray diffraction studies, established that muscle contraction occurs not by the shortening of the protein filaments themselves, but by the sliding of the thin actin filaments past the thick myosin filaments.[1][6]

The energy from Mg-ATP hydrolysis was now understood to power the cyclical interaction of the myosin "cross-bridges" with the actin filaments, driving this sliding motion.

Caption: Experimental workflow of the cross-bridge cycle.

Conclusion

The early studies on the role of Mg-ATP in muscle contraction, spearheaded by the visionary work of Albert Szent-Györgyi and further refined by the kinetic analysis of Lymn and Taylor, laid the indispensable groundwork for the entire field of muscle physiology and bioenergetics. These pioneering experiments, characterized by their elegance and profound implications, not only identified ATP as the direct fuel for contraction but also began to dissect the intricate mechanochemical coupling that allows for the conversion of chemical energy into purposeful movement. For researchers and professionals in drug development, a deep understanding of these fundamental principles remains paramount for the rational design of therapeutic interventions targeting muscle function and dysfunction.

References

- 1. The Early History of the Biochemistry of Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Albert Szent-Györgyi - Wikipedia [en.wikipedia.org]

- 4. Albert Szent-Györgyi | Department of Biochemistry [bioc.cam.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. Historical Background - Muscle Contraction and Cell Motility: Fundamentals and Developments [ebrary.net]

The Biochemical Nexus: A Technical Guide on the Core Significance of the Magnesium to ATP Ratio

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intracellular ratio of magnesium to adenosine (B11128) triphosphate (Mg:ATP) is a critical determinant of cellular viability and function. Far from being a simple stoichiometric relationship, this ratio governs the bioenergetic state of the cell, modulates the activity of a vast number of enzymes, and plays a pivotal role in numerous signaling pathways. Adenosine triphosphate (ATP), the universal energy currency of the cell, is biologically active primarily in its chelated form with a magnesium ion (Mg-ATP)[1][2]. The high affinity of ATP for Mg²⁺ ensures that the majority of intracellular ATP exists as this complex[3]. Consequently, fluctuations in the concentrations of free Mg²⁺, ATP, and its hydrolysis product, adenosine diphosphate (B83284) (ADP), create a dynamic signaling nexus that reflects and dictates the cell's metabolic status. This technical guide provides an in-depth exploration of the biochemical significance of the Mg:ATP ratio, presenting quantitative data, detailed experimental methodologies, and visual representations of key regulatory pathways to inform research and therapeutic development.

The Central Role of Mg-ATP in Cellular Bioenergetics

Magnesium is an indispensable cofactor for over 300 enzymes, with a particularly crucial role in all reactions that involve ATP[3]. The binding of Mg²⁺ to the polyphosphate chain of ATP stabilizes the molecule, and the Mg-ATP complex is the true substrate for a vast array of ATPases and kinases[1]. The higher affinity of ATP for Mg²⁺ compared to ADP means that as ATP is hydrolyzed to ADP during energy-consuming processes, free Mg²⁺ is released, transiently increasing its intracellular concentration[4]. Therefore, the ratio of Mg-ADP to Mg-ATP is a more precise indicator of the cell's energy state than the simple ATP/ADP ratio. A low Mg-ADP/Mg-ATP ratio signifies a high-energy state, priming the cell for anabolic activities, while an elevated ratio indicates a low-energy state, triggering catabolic pathways to replenish ATP stores.

Quantitative Data: Intracellular Concentrations and Dissociation Constants

The precise concentrations of free Mg²⁺, ATP, and the proportion of ATP complexed with Mg²⁺ can vary between cell types and under different physiological and pathological conditions. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Cell Type/Condition | Reference(s) |

| Total Intracellular Mg²⁺ | 17-20 mM | Most mammalian cells | [5] |

| Cytosolic Free Mg²⁺ | 0.5-1.0 mM | Most mammalian cells | [5] |

| Cytosolic Free Mg²⁺ | 0.182 mM | Human brain | [6] |

| Cytosolic Free Mg²⁺ | ~0.5-0.6 mM | Human calf muscle | [6] |

| Mitochondrial Matrix Free Mg²⁺ | 0.8-1.2 mM | Cardiac and liver mitochondria | [5] |

| Total ATP | 3 mM | Human brain | [6] |

| Total ATP | 8 mM | Human skeletal muscle | [6] |

| Mg-ATP Complex | ~88% of total ATP | Ehrlich ascites tumor cells | [7] |

| Mg-ATP Complex | ~94% of total ATP | Isolated rat heart (control) | [8] |

Table 1: Typical Intracellular Magnesium and ATP Concentrations.

| Ligand Pair | Dissociation Constant (Kd) | Conditions | Reference(s) |

| Mg-ATP | ~50 µM | pH 7.2 | [1] |

| Mg-ADP | ~0.3-0.5 mM | pH 7.0 | N/A |

Table 2: Dissociation Constants for Mg²⁺ and Adenine Nucleotides.

Regulation of Key Signaling Pathways by the Mg:ATP Ratio

The cellular energy status, reflected by the Mg:ATP ratio, is intricately linked to the regulation of key signaling pathways that control cell growth, proliferation, and survival.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP/ATP and ADP/ATP ratios). Once activated, AMPK phosphorylates a multitude of downstream targets to inhibit anabolic processes and stimulate catabolic pathways to restore ATP levels. The binding of AMP and ADP to the γ-subunit of AMPK is antagonized by high concentrations of ATP. Given that most intracellular ATP is complexed with magnesium, the interplay between Mg-ATP, ADP, and AMP is central to AMPK regulation[9][10][11][12].

Apoptosis

The cellular energy state is a critical determinant of whether a cell undergoes apoptosis. Severe ATP depletion leads to necrosis, while the execution of the apoptotic program is an energy-dependent process requiring sufficient levels of ATP. Magnesium ions also play a complex role in apoptosis. An increase in intracellular free Mg²⁺, potentially released from mitochondria, appears to be involved in the effector phase of apoptosis, possibly by modulating the activity of Ca²⁺/Mg²⁺-dependent endonucleases that are responsible for DNA fragmentation[13][14][15].

Experimental Protocols for Measuring Intracellular Mg²⁺ and Mg-ATP

Accurate quantification of intracellular free Mg²⁺ and the Mg-ATP ratio is essential for understanding their roles in cellular physiology and pathology. The two primary methods employed are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescent indicators.

³¹P Nuclear Magnetic Resonance Spectroscopy

³¹P NMR is a non-invasive technique that can simultaneously provide information on the concentrations of several phosphorus-containing metabolites, including ATP, ADP, and inorganic phosphate (B84403) (Pi). The chemical shifts of the α, β, and γ phosphate groups of ATP are sensitive to the binding of Mg²⁺. By measuring the chemical shift difference between the α and β phosphate resonances of ATP, the fraction of ATP bound to Mg²⁺, and consequently the intracellular free Mg²⁺ concentration, can be determined[1][7][16].

Detailed Methodology:

-

Cell/Tissue Preparation:

-

For cultured cells, harvest and wash cells with a suitable buffer. Resuspend the cell pellet to a high density in a physiological buffer.

-

For perfused organs (e.g., heart, brain), place the organ in an NMR-compatible perfusion system that maintains physiological temperature, oxygenation, and nutrient supply.

-

-

NMR Data Acquisition:

-

Place the sample in the NMR spectrometer.

-

Acquire ³¹P NMR spectra using a one-pulse sequence. Key parameters to optimize include the pulse angle, repetition time, and number of acquisitions to ensure a good signal-to-noise ratio.

-

-

Spectral Analysis:

-

Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Identify and integrate the peaks corresponding to the γ, α, and β phosphates of ATP, as well as phosphocreatine (B42189) (if present) and inorganic phosphate.

-

Measure the chemical shift difference between the α and β phosphate peaks of ATP (δαβ).

-

-

Calculation of Free Mg²⁺:

-

The fraction of ATP bound to Mg²⁺ (fMgATP) can be calculated using the following equation: fMgATP = (δαβ_obs - δαβ_free) / (δαβ_bound - δαβ_free) where δαβ_obs is the observed chemical shift difference, and δαβ_free and δαβ_bound are the chemical shift differences for free ATP and Mg-ATP, respectively, determined from in vitro calibration standards.

-

The intracellular free Mg²⁺ concentration can then be calculated using the known dissociation constant (Kd) for Mg-ATP: [Mg²⁺]free = Kd * (fMgATP / (1 - fMgATP))

-

Fluorescent Indicators

Fluorescent indicators for Mg²⁺, such as Mag-Fura-2, Mag-Indo-1, and Magnesium Green, allow for real-time measurements of intracellular free Mg²⁺ concentration in living cells with high spatial and temporal resolution[17][18]. These indicators are typically loaded into cells as acetoxymethyl (AM) esters, which are then cleaved by intracellular esterases to trap the active dye in the cytoplasm.

Detailed Methodology (using Mag-Fura-2 AM):

-

Dye Preparation:

-

Prepare a stock solution of Mag-Fura-2 AM (1-5 mM) in anhydrous DMSO.

-

-

Cell Loading:

-

Culture cells on coverslips or in a format suitable for fluorescence microscopy or a plate reader.

-

Prepare a loading buffer containing Mag-Fura-2 AM (typically 1-10 µM) in a physiological saline solution (e.g., HBSS). Pluronic F-127 can be added to aid in dye solubilization.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C, protected from light.

-

Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the intracellular dye.

-

-

Fluorescence Measurement:

-

Use a fluorescence imaging system or plate reader capable of ratiometric measurements.

-

Excite the cells alternately at ~340 nm and ~380 nm and measure the emission at ~510 nm.

-

Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).

-

-

Calibration and Calculation of [Mg²⁺]i:

-

Perform an in situ calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

-

Rmin is determined by exposing the cells to a Mg²⁺-free buffer containing a Mg²⁺ chelator (e.g., EDTA) and an ionophore (e.g., ionomycin).

-

Rmax is determined by exposing the cells to a buffer with a saturating concentration of Mg²⁺ in the presence of the ionophore.

-

-

Calculate the intracellular free Mg²⁺ concentration using the Grynkiewicz equation: [Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin₃₈₀ / Fmax₃₈₀) where Kd is the dissociation constant of Mag-Fura-2 for Mg²⁺, R is the measured fluorescence ratio, and Fmin₃₈₀ / Fmax₃₈₀ is the ratio of fluorescence intensities at 380 nm for the Mg²⁺-free and Mg²⁺-bound forms of the dye.

-

Implications for Disease and Drug Development

The critical role of the Mg:ATP ratio in cellular function makes it a key player in various pathological states and a potential target for therapeutic intervention.

-

Cancer: Many cancer cells exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). This metabolic reprogramming can be influenced by the intracellular Mg:ATP ratio. Targeting enzymes involved in ATP metabolism or modulating intracellular Mg²⁺ homeostasis are emerging strategies in cancer therapy[19][20].

-

Neurodegenerative Diseases: Excitotoxicity, a key mechanism in neuronal cell death in neurodegenerative disorders, is associated with a significant drop in intracellular ATP and dysregulation of ion homeostasis, including Mg²⁺[13][21]. Maintaining cellular energy levels and Mg²⁺ homeostasis is a potential neuroprotective strategy.

-

Cardiovascular Disease: During myocardial ischemia and reperfusion, dramatic shifts in intracellular ATP and Mg²⁺ concentrations occur. While intracellular Mg²⁺ levels rise during ischemia due to ATP hydrolysis, the subsequent recovery of Mg-ATP levels during reperfusion is crucial for the restoration of cardiac function[8][22]. Therapeutic strategies aimed at preserving myocardial energy metabolism often involve modulating the availability of ATP and Mg²⁺.

Conclusion

The Mg:ATP ratio is a fundamental parameter in cellular biochemistry, serving as a sensitive indicator and regulator of the cell's energetic and metabolic state. Its influence extends from the activity of individual enzymes to the control of complex signaling networks that govern cell fate. A thorough understanding of the dynamics of the Mg:ATP ratio and the development of robust methods for its measurement are crucial for advancing our knowledge of cellular physiology and for the identification of novel therapeutic targets in a range of diseases. This guide provides a foundational overview for researchers, scientists, and drug development professionals to inform their investigations into this critical aspect of cellular function.

References

- 1. Simultaneous determination of intracellular magnesium and pH from the three 31P NMR Chemical shifts of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 4. Intracellular Mg2+ concentrations following metabolic inhibition in opossum kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Free magnesium concentration in the human brain - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Noninvasive 31P NMR probes of free Mg2+, MgATP, and MgADP in intact Ehrlich ascites tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular magnesium during myocardial ischemia and reperfusion: possible consequences for postischemic recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of Mammalian AMPK and its regulation by ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Keeping the home fires burning: AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADP is the dominant controller of AMP-activated protein kinase activity dynamics in skeletal muscle during exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMP-activated protein kinase – development of the energy sensor concept - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Mg2+ Extrusion Attenuates Glutamate Excitotoxicity in Cultured Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]